2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE
Description
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Properties
IUPAC Name |
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-17-13-20(10-12-22(17)31-2)33(29,30)27(15-18-7-5-4-6-8-18)16-24(28)26-19-9-11-23(32-3)21(25)14-19/h4-14H,15-16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTMQURSEHEJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.
Substitution reactions: Introduction of the benzyl, methoxy, and chloro groups through various substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the sulfonamide or acetamide groups.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, sulfonamides are often studied for their antibacterial properties. This compound might be investigated for its potential to inhibit bacterial growth or other biological activities.
Medicine
Medicinal applications could include the development of new antibacterial agents or other therapeutic compounds. The presence of multiple functional groups allows for diverse interactions with biological targets.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for sulfonamide compounds typically involves the inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition prevents the bacteria from synthesizing essential nutrients, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Uniqueness
The uniqueness of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to other sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
